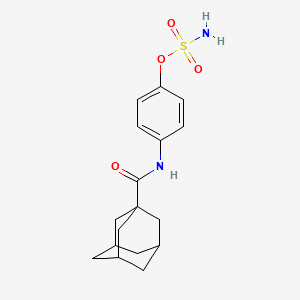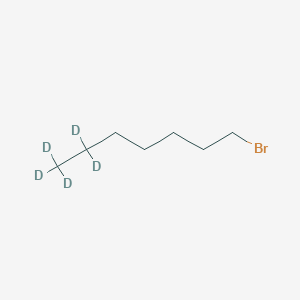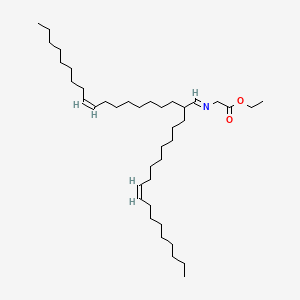
Antimalarial agent 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial Agent 12 is a novel compound that has shown significant promise in the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites, which are transmitted to humans through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 12 involves multiple steps, starting with the preparation of quinoline derivatives. One common method includes the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using crystallization and chromatography techniques to ensure high purity and potency.
化学反応の分析
Types of Reactions: Antimalarial Agent 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which retain the antimalarial activity of the parent compound .
科学的研究の応用
Antimalarial Agent 12 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline-based compounds.
Biology: The compound is used in studies to understand the life cycle of Plasmodium parasites and their interaction with host cells.
Medicine: this compound is being investigated for its potential to treat drug-resistant strains of malaria.
Industry: The compound is used in the development of new antimalarial drugs and formulations.
作用機序
Antimalarial Agent 12 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite and the resolution of the infection . Additionally, the compound may interfere with nucleic acid synthesis and protein synthesis in the parasite .
類似化合物との比較
Chloroquine: A widely used antimalarial drug that also targets the heme detoxification pathway.
Artemisinin: A natural product that generates free radicals to damage parasite proteins.
Quinine: An older antimalarial drug with a similar mechanism of action to chloroquine.
Uniqueness: Antimalarial Agent 12 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum. It also has a favorable pharmacokinetic profile, allowing for less frequent dosing compared to other antimalarial drugs .
特性
分子式 |
C26H18BrClN2O2 |
|---|---|
分子量 |
505.8 g/mol |
IUPAC名 |
(5-bromo-1-benzofuran-2-yl)-[(1R)-1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1 |
InChIキー |
HZSCLSLYKFCGEO-RUZDIDTESA-N |
異性体SMILES |
C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
正規SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)













